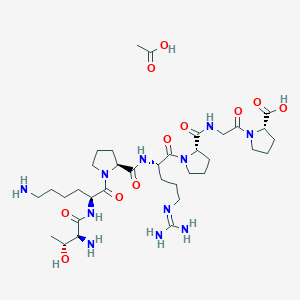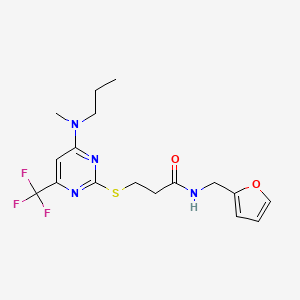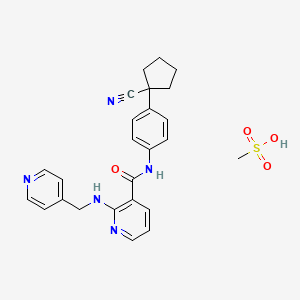
STING inhibitor C-171
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING inhibitor C-171 is a novel covalent antagonist of hsSTING.
Aplicaciones Científicas De Investigación
STING Pathway Modulation in Cancer Therapy
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, playing a pivotal role in the host defense against cancer. The activation of the STING pathway can trigger antitumor immunity by promoting the production of type I interferons and other cytokines. However, this pathway's activation is a double-edged sword, as it can also lead to the suppression of immune responses through feedback mechanisms, such as the activation of the IL-6/STAT3 pathway. Research by Pei et al. (2019) highlights the potential of combining STING agonists with STAT3 inhibitors to enhance antitumor immunity, suggesting that STING pathway modulation could be a promising strategy in cancer immunotherapy (Pei et al., 2019).
Role in Inflammatory and Autoimmune Diseases
The STING pathway's activation has been implicated in the pathogenesis of various autoimmune and inflammatory disorders. Targeting this pathway with inhibitors could represent a therapeutic strategy for treating these conditions. Liu et al. (2022) explored the use of STING degraders based on the proteolysis-targeting chimera (PROTAC) technology, offering a novel approach to modulating the STING pathway in inflammatory diseases (Liu et al., 2022).
Advances in STING Pathway Inhibitors
Recent advancements in developing STING inhibitors highlight the pathway's therapeutic potential beyond cancer treatment, extending to autoimmune and inflammatory diseases. Shen et al. (2022) reviewed the current landscape of small-molecule STING inhibitors, emphasizing the need for further research to identify selective and efficacious candidates for clinical evaluation (Shen et al., 2022).
Propiedades
Fórmula molecular |
C17H20N2O4 |
|---|---|
Peso molecular |
316.357 |
Nombre IUPAC |
N-(4-Hexylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) |
Clave InChI |
WZVGWJZGQFSRBG-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C([N+]([O-])=O)O1)NC2=CC=C(CCCCCC)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
STING inhibitor C-171 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





